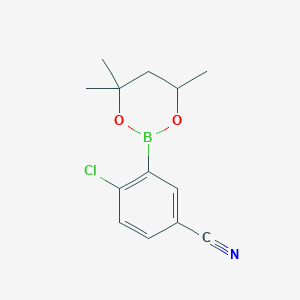
4-Chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, also known as 4-chloro-2-trimethylsilylphenol (4-Cl-TSP), is a silylphenol compound that is used in a variety of scientific research applications. It is a colorless to pale yellow liquid, and it is soluble in organic solvents such as ethanol, methanol and toluene. 4-Cl-TSP has a wide range of applications in the fields of organic synthesis and biochemistry. It is used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals and biopolymers. In addition, 4-Cl-TSP is used in the study of enzyme catalysis, protein-ligand interactions, and DNA-protein interactions.
Scientific Research Applications
4-Cl-TSP is a versatile reagent that is used in a variety of scientific research applications. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals and biopolymers. In addition, 4-Cl-TSP is used in the study of enzyme catalysis, protein-ligand interactions, and DNA-protein interactions. 4-Cl-TSP is also used in the synthesis of polymers and other materials for use in nanotechnology.
Mechanism of Action
4-Cl-TSP is a silylphenol compound that is used in a variety of scientific research applications. It is used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals and biopolymers. The mechanism of action of 4-Cl-TSP is not fully understood, but it is believed to be related to its ability to form hydrogen bonds with various substrates. It is also believed to be able to act as an electron-donating group, which could explain its ability to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-TSP are not fully understood. However, it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-Cl-TSP has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Furthermore, 4-Cl-TSP has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Cl-TSP in lab experiments is its ability to form hydrogen bonds with various substrates, which makes it useful for the synthesis of various compounds. In addition, 4-Cl-TSP is relatively inexpensive and easy to obtain. However, it is important to note that 4-Cl-TSP is a hazardous compound and must be handled with caution.
Future Directions
The future of 4-Cl-TSP is promising, as it has a wide range of applications in the fields of organic synthesis and biochemistry. In the future, 4-Cl-TSP could be used to synthesize more complex compounds, such as pharmaceuticals, agrochemicals and biopolymers. In addition, 4-Cl-TSP could be used to study enzyme catalysis, protein-ligand interactions, and DNA-protein interactions in more detail. Finally, 4-Cl-TSP could be used to create more efficient and cost-effective nanomaterials for use in nanotechnology.
Synthesis Methods
The synthesis of 4-Cl-TSP is achieved by the reaction of 4-chlorophenol with trimethylsilyl chloride. This reaction requires the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of side products. The reaction is typically carried out at room temperature, and the resulting product is a colorless to pale yellow liquid.
properties
IUPAC Name |
4-chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-8-7-12(2,3)17-13(16-8)10-6-9(14)4-5-11(10)15/h4-6,8,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKKEHUFFYGEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)






